molecular formula C19H12FN3O2S B605213 Afizagabar CAS No. 1398496-82-6

Afizagabar

Cat. No. B605213
M. Wt: 365.38
InChI Key: WNUWGRVHGICCLS-UHFFFAOYSA-N
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Description

Afizagabar, also known as S44819, is a first-in-class, competitive, and selective antagonist at the GABA-binding site of the α5-GABAAR . It has an IC50 of 585 nM for α5β2γ2 and a Ki of 66 nM for α5β3γ2 . Afizagabar enhances hippocampal synaptic plasticity and exhibits pro-cognitive efficacy .


Synthesis Analysis

The synthesis of Afizagabar involves a series of novel tricyclic oxazolo-2,3-benzodiazepine derivatives . The key intermediate of Afizagabar involves transformations such as Dakin-West type reactions, cyclization, and ketone reduction steps . To mitigate some hazards associated with this sequence, a flow chemistry method was developed .


Molecular Structure Analysis

Afizagabar has a molecular formula of C19H12FN3O2S . Its exact mass is 365.06 and its molecular weight is 365.380 . The elemental analysis shows that it contains C (62.46%), H (3.31%), F (5.20%), N (11.50%), O (8.76%), and S (8.77%) .


Chemical Reactions Analysis

Afizagabar acts as a GABAA receptor antagonist . It was initially developed by the University of Bern .


Physical And Chemical Properties Analysis

Afizagabar is a small molecule drug . It is administered orally . The drug candidate acts by targeting the alpha-5 GABA-A receptor .

Scientific Research Applications

  • Drug Discovery : Drews (2000) in "Drug discovery: a historical perspective" discusses the impact of molecular biology and genomic sciences on drug discovery. This paper might provide insights into the methods used in discovering and developing new drugs like Afizagabar (Drews, 2000).

  • PLGA-based Nanotechnology in Medicine : Lü et al. (2009) discuss the use of poly(lactic-co-glycolic acid) (PLGA) nanotechnology in drug delivery, diagnostics, and other applications in medicine. This could be relevant if Afizagabar employs similar delivery mechanisms or is used in similar applications (Lü et al., 2009).

  • Population Reference Sample in Drug Research : Nelson et al. (2008) describe the Population Reference Sample (POPRES) project, which could be relevant for understanding genetic factors that influence drug response, potentially applicable to Afizagabar (Nelson et al., 2008).

  • Pharmacokinetics and Metabolism in Drug Development : Lin and Lu (1997) focus on the role of pharmacokinetics and metabolism in drug discovery and development, which could provide background information on how compounds like Afizagabar are developed (Lin & Lu, 1997).

  • Unexplored Therapeutic Opportunities : Oprea et al. (2018) discuss the unexplored opportunities in the human genome for drug discovery, which might be relevant for understanding how new compounds like Afizagabar are identified (Oprea et al., 2018).

  • PET in Drug Research and Development : Fowler et al. (1999) describe the use of Positron Emission Tomography (PET) in examining drug properties, which could be a method used in researching Afizagabar (Fowler et al., 1999).

Safety And Hazards

Afizagabar should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . In case of accidental release, it should be absorbed with finely-powdered liquid-binding material .

Future Directions

Afizagabar is under clinical development by Les Laboratoires Servier and is currently in Phase II for Ischemic Stroke . According to GlobalData, Phase II drugs for Ischemic Stroke have a 42% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

properties

IUPAC Name

5-(4-fluoro-1-benzothiophen-2-yl)-8-methyl-1,9-dihydro-[1,3]oxazolo[4,5-h][2,3]benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O2S/c1-9-5-10-6-14-15(25-19(24)21-14)7-11(10)18(23-22-9)17-8-12-13(20)3-2-4-16(12)26-17/h2-4,6-8H,5H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUWGRVHGICCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)NC(=O)O3)C4=CC5=C(C=CC=C5S4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afizagabar

CAS RN

1398496-82-6
Record name Afizagabar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398496826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AFIZAGABAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6M94A8IH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
9
Citations
B Petho, GB Szilágyi, B Mengyel, T Nagy… - … Process Research & …, 2022 - ACS Publications
… The traditional, batchwise pilot plant manufacturing process of a key intermediate of our drug candidate afizagabar (S44819) involved these kinds of transformations (besides a Dakin–…
Number of citations: 3 pubs.acs.org
E Masson, EM Maciejewski… - … Process Research & …, 2022 - ACS Publications
Since the 1930s, fixed bed reactors (FBR) have been operated for continuous hydrogenation reactions in the petrochemical/fine chemical industries, with publications each year …
Number of citations: 10 pubs.acs.org
Y Wang, E Dzyubenko, EH Sanchez-Mendoza… - Stroke, 2018 - Am Heart Assoc
Background and Purpose— Poststroke, neuronal excitability is tonically reduced in peri-infarct tissue via inhibitory influences of extrasynaptic GABA A receptors. We hypothesized that …
Number of citations: 47 www.ahajournals.org
DL Tarange, N Nayak, A Kumar - Organic Process Research & …, 2023 - ACS Publications
We report a continuous flow method for the process intensification of commercially important propylenedioxythiophene (ProDOT) monomers. A new four-step synthetic route was …
Number of citations: 1 pubs.acs.org
D Gryko, A Szumna, R Aav, T Soós - The Journal of Organic …, 2023 - ACS Publications
Europe has been divided into Western, Central, and Eastern regions. However, we have to ask: Should geography, and politics, influence science, and the scientific community? Or …
Number of citations: 6 pubs.acs.org
X Zhang, R Lv, L Chen, R Sun, Y Zhang… - … Applied Materials & …, 2022 - ACS Publications
Wound healing greatly affects patients’ health and produces medical burden. Therefore, we developed a multifunctional electrospun nanofiber dressing, which can inhibit methicillin-…
Number of citations: 51 pubs.acs.org
JB Kyong, JS Yoo, DN Kevill - The Journal of Organic Chemistry, 2003 - ACS Publications
Reaction of 2-adamantyl chloroformate under a variety of solvolytic conditions leads to 2-adamantyl chloride accompanied by solvolysis products, some with and some without retention …
Number of citations: 48 pubs.acs.org
M Ohmine, K Matsuura, K Shimada, J Alric… - Biochemistry, 2009 - ACS Publications
Three periplasmic electron carriers, HiPIP and two cytochromes c 8 with low- and high-midpoint potentials, are present in the purple photosynthetic bacterium Rubrivivax gelatinosus. …
Number of citations: 15 pubs.acs.org
World Health Organization - WHO Drug Information, 2019 - apps.who.int
World Health Organization.(‎ 2019)‎. International nonproprietary names for pharmaceutical substances (‎ INN)‎: recommended INN: list 82. WHO Drug Information, 33 (‎ 3)‎, 605-707. …
Number of citations: 1 apps.who.int

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